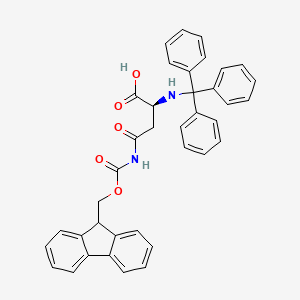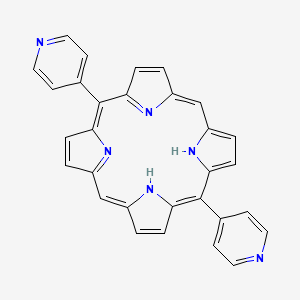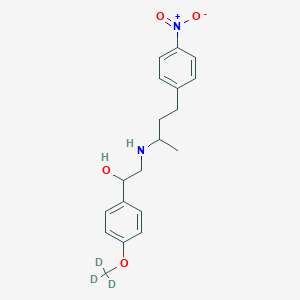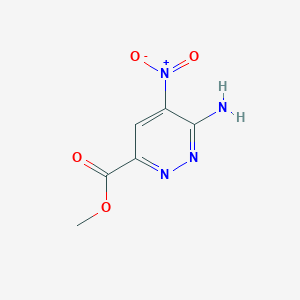![molecular formula C20H40N2OPRu+ B15073123 N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride is a complex organometallic compound. This compound is notable for its unique structure, which includes a ruthenium center coordinated with a phosphine ligand, a pyridine derivative, and a formaldehyde moiety. The presence of ruthenium in its +1 oxidation state is particularly interesting due to the metal’s catalytic properties and its applications in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride typically involves multiple steps:
Formation of the Phosphine Ligand: The ditert-butylphosphanylmethylidene group is synthesized through a series of reactions starting from tert-butylphosphine and formaldehyde.
Pyridine Derivative Synthesis: The 3,4-dihydro-1H-pyridin-6-yl group is prepared via hydrogenation of pyridine derivatives under specific conditions.
Coordination to Ruthenium: The final step involves the coordination of the synthesized ligands to a ruthenium precursor, such as ruthenium trichloride, under controlled conditions to form the desired monohydride complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of high-pressure reactors for hydrogenation steps and large-scale purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride undergoes various types of chemical reactions:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the compound’s reactivity and catalytic properties.
Reduction: The compound can participate in reduction reactions, particularly in the presence of hydrogen donors.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Hydrogen gas or hydride donors such as sodium borohydride are typically used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the reaction conditions such as temperature and solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state ruthenium complexes, while reduction could yield ruthenium(0) species.
Applications De Recherche Scientifique
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride has several scientific research applications:
Catalysis: Due to the presence of ruthenium, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Medicinal Chemistry: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and medicinal chemistry research.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to facilitate specific chemical reactions.
Mécanisme D'action
The mechanism by which N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride exerts its effects involves several steps:
Coordination to Substrates: The ruthenium center coordinates to substrates, activating them for subsequent reactions.
Electron Transfer: The compound facilitates electron transfer processes, which are crucial for redox reactions.
Ligand Exchange: Ligand exchange at the ruthenium center allows for the formation of intermediate species that lead to the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruthenium(II) complexes: These compounds have similar catalytic properties but differ in their oxidation state and ligand environment.
Phosphine-ligated complexes: Compounds with phosphine ligands exhibit similar reactivity patterns but may have different metal centers.
Pyridine-based ligands: These ligands are common in coordination chemistry and can form complexes with various metals, not just ruthenium.
Uniqueness
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride is unique due to the combination of its ligands and the ruthenium center in the +1 oxidation state. This specific arrangement imparts distinct catalytic properties and reactivity patterns that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C20H40N2OPRu+ |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride |
InChI |
InChI=1S/C19H37N2P.CH2O.Ru.H/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8;1-2;;/h12,15,20H,9-11,13-14H2,1-8H3;1H2;;/q;;+1;/b17-15+;;; |
Clé InChI |
GHVHTBQSIPUAMT-VHPYDAKRSA-N |
SMILES isomérique |
CCN(CC)CC1=CCC/C(=C\P(C(C)(C)C)C(C)(C)C)/N1.C=O.[RuH+] |
SMILES canonique |
CCN(CC)CC1=CCCC(=CP(C(C)(C)C)C(C)(C)C)N1.C=O.[RuH+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)

![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)



![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)


![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)


